molecular formula C6H8N4O B12345704 2-amino-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one

2-amino-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one

Cat. No.: B12345704
M. Wt: 152.15 g/mol
InChI Key: ZXGNBNIWRANPSK-UHFFFAOYSA-N
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Description

2-amino-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one is a high-purity chemical building block belonging to the pyrrolotriazinone class of fused heterocycles, which are of significant interest in modern medicinal chemistry . This scaffold is recognized as a "privileged" structure in drug discovery, particularly for its ability to interact with a variety of biological targets . The pyrrolo[2,1-f][1,2,4]triazine core is a prominent feature in several therapeutic areas, most notably in the development of targeted cancer therapies. It forms an integral part of kinase inhibitors, which are a cornerstone of precision oncology . Furthermore, this heterocyclic system serves as a novel purine-mimetic scaffold in C-nucleoside drugs, with demonstrated applications in broad-spectrum antiviral research . The presence of multiple nitrogen atoms allows this compound to form crucial hydrogen bonds and other key interactions with enzyme active sites, such as those in kinases, providing a foundation for developing selective and potent inhibitors . Researchers value this scaffold for its versatility in chemical synthesis, enabling the exploration of diverse structure-activity relationships . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C6H8N4O

Molecular Weight

152.15 g/mol

IUPAC Name

2-amino-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one

InChI

InChI=1S/C6H8N4O/c7-6-8-5(11)4-2-1-3-10(4)9-6/h1-3,6,9H,7H2,(H,8,11)

InChI Key

ZXGNBNIWRANPSK-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C1)C(=O)NC(N2)N

Origin of Product

United States

Preparation Methods

Nucleophile-Induced Rearrangement of Pyrrolooxadiazines

The synthesis of pyrrolotriazinones via rearrangement of pyrrolooxadiazines represents a foundational approach. In a seminal study, 3-chloro-1H-pyrrole-2-carboxylic acid (13 ) was subjected to Vilsmeier chlorination to yield 1H-pyrrole-2-carboxamide (14 ). Subsequent treatment with NaOH, NH₄Cl, and NaClO generated N-aminopyrrole intermediates (15 ), which underwent regioselective cyclization under mild conditions (0°C, 5 minutes) to form pyrrolo[2,1-f]triazin-4(3H)-ones. While this method achieved yields exceeding 80% for unsubstituted derivatives, electron-withdrawing groups (e.g., 4-cyanophenyl) reduced yields to 15–31%, underscoring the sensitivity of the reaction to steric and electronic effects.

Halogen Source Optimization

Triphenylphosphorane-mediated cyclization demonstrated pronounced regioselectivity dependent on halogen identity. Lithium and sodium counterions favored triazinone formation, whereas potassium derivatives led to competing pathways. For instance, 12a (R = H) was isolated in 85% yield using NaOCl, whereas KBr-containing systems produced <50% yields under identical conditions.

Leuckart Reaction-Based One-Pot Synthesis

A breakthrough in scalability emerged with the development of a one-pot method leveraging Leuckart reaction conditions. Pyrrole-2-carboxylates were aminated using chloramine, followed by cyclization in formamide with ammonium acetate at 140°C. This approach achieved 75–85% yields for triazinones, including derivatives bearing nitro, morpholinomethyl, and ethynyl substituents.

Mechanistic Insights and Process Optimization

The reaction proceeds via initial N-amination to form 1-amino-pyrrole-2-carboxylates, which undergo intramolecular cyclization upon heating. NMR studies of intermediate 38 confirmed the presence of an amide carbonyl (δ 159.9 ppm in $$^{13}\text{C}$$ NMR) and olefinic protons (δ 7.52 in $$^{1}\text{H}$$ NMR). X-ray crystallography (Fig. 1 in source) validated the triazinone structure, with bond lengths consistent with delocalized π-electrons in the triazine ring.

Table 1: Representative Yields from Leuckart Synthesis
Substituent (R) Yield (%)
H 83
NO₂ 78
Morpholinomethyl 75
Ethynyl 72

Regioselective Intramolecular Cyclization of 1,2-Biscarbamoyl Pyrroles

An alternative route involves 1,2-biscarbamoyl-substituted pyrroles (10 ), which cyclize regioselectively under basic conditions. The reaction’s success hinges on the biscarbamoyl groups’ orientation, with 1,2-disubstitution favoring triazinone over oxadiazine formation. For example, 10a (R¹ = R² = H) produced 12a in 89% yield, while bulkier tert-butyl groups necessitated elevated temperatures (50°C) and prolonged reaction times.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF) enhanced reaction rates but risked over-cyclization. Optimal conditions utilized dichloromethane at 0°C, balancing reactivity and selectivity.

Comparative Analysis of Synthetic Routes

The table below contrasts key parameters of the dominant methodologies:

Table 2: Method Comparison for 2-Amino-pyrrolotriazinone Synthesis
Parameter Rearrangement Leuckart Biscarbamoyl Cyclization
Yield (%) 80–89 75–85 70–82
Reaction Time 5 min–2 h 12–24 h 30 min–4 h
Temperature (°C) 0–25 140 0–50
Key Advantage Mild conditions Scalability Regioselectivity

Chemical Reactions Analysis

Types of Reactions

2-amino-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, which can be useful in further functionalization.

    Reduction: Reduction reactions can modify the electronic properties of the compound, making it suitable for different applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted derivatives of 2-amino-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential as an anticancer agent . Research indicates that derivatives of pyrrolo[2,1-f][1,2,4]triazines exhibit cytotoxic effects against various tumor cell lines. For instance, studies have shown that certain derivatives can inhibit the proliferation of cancer cells with IC50 values comparable to established chemotherapeutic agents like cisplatin and 5-fluorouracil .

Case Study: Anticancer Activity

A study focused on 27-disubstituted pyrrolo[2,1-f][1,2,4]triazines reported their synthesis and evaluation as inhibitors of anaplastic lymphoma kinase (ALK). These compounds demonstrated significant antitumor activity in vivo, suggesting their potential as targeted cancer therapies. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the triazine ring enhanced biological activity against cancer cell lines .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of 2-amino-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one derivatives. Variations in substituents can significantly influence their pharmacological properties. For example:

Substituent Effect on Activity
Methyl groupIncreased cytotoxicity
Halogen substitutionsEnhanced binding affinity to target enzymes
Alkyl groupsImproved solubility and bioavailability

This table summarizes how different substituents can modify the biological activity of pyrrolo[2,1-f][1,2,4]triazine derivatives.

Other Potential Applications

Beyond oncology, there is emerging interest in the use of 2-amino-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one in antiviral and antibacterial research . Preliminary studies suggest that certain derivatives exhibit activity against viral pathogens and bacterial strains. This broadens the scope of research into its applications in infectious disease treatment.

Mechanism of Action

The mechanism of action of 2-amino-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one involves its interaction with specific molecular targets, such as kinases and enzymes. The compound can inhibit the activity of these targets by binding to their active sites, thereby modulating various cellular pathways. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, and other therapeutic effects .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Substituents Molecular Weight Key Properties
Target Compound C₆H₆N₄O 2-amino, 4-ketone 150.14 High H-bonding, moderate solubility
3H-Pyrrolo[2,1-f][1,2,4]triazin-4-one C₆H₄N₄O 4-ketone 148.12 π-π stacking, low polarity
BAY 60–7550 C₂₈H₃₄N₄O₄ Dimethoxyphenyl, hydroxy 502.60 PDE2 inhibition, lipophilic
6-Chloro-pyrrolo-triazin-4-one C₆H₃ClN₄O 6-chloro 182.57 Electrophilic reactivity

Key Research Findings

  • Amino Group Impact: The 2-amino substituent in the target compound enhances hydrogen-bonding interactions with biological targets, such as CFTR, compared to non-amino derivatives .
  • Synthetic Accessibility : Pyrrolo-triazines are more easily synthesized via intramolecular cyclizations than imidazo-triazines, which require multi-step functionalizations .
  • Therapeutic Potential: While remdesivir and triazavirin prioritize antiviral activity, the target compound’s amino group positions it for use in cystic fibrosis and ion channel disorders .

Biological Activity

2-amino-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, highlighting its significance in various therapeutic areas.

Synthesis

The synthesis of 2-amino-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one is often achieved through multi-step synthetic routes involving the reaction of various precursors. For instance:

  • Starting Materials : The synthesis typically begins with 1H-pyrrole derivatives and triazine compounds.
  • Reagents : Common reagents include acetic anhydride and various amines that facilitate the formation of the pyrrolo-triazine structure.
  • Yield : The yield of synthesized compounds can vary based on the specific conditions and reagents used.

Anticancer Properties

Recent studies have indicated that derivatives of 2-amino-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one exhibit significant anticancer activity. For example:

  • Cell Lines Tested : Various tumor cell lines such as K562 (leukemia), A549 (lung cancer), and MCF-7 (breast cancer) have been utilized to assess cytotoxic effects.
  • IC50 Values : The most active derivatives showed IC50 values in the micromolar range (e.g., 5.8–5.9 µM against leukemia cells), indicating potent activity compared to standard chemotherapeutics like cisplatin.
CompoundCell LineIC50 (µM)
9cK5625.8
9eK5625.9
12pA54944.3

The mechanism by which these compounds exert their biological effects is believed to involve:

  • Inhibition of Protein Kinases : Some derivatives act as inhibitors of specific kinases involved in cancer cell proliferation.
  • Induction of Apoptosis : The compounds may trigger apoptotic pathways in cancer cells, leading to cell death.

Study 1: Cytotoxic Evaluation

A study published in Current Chemistry Letters assessed the cytotoxicity of various pyrrolo-triazine derivatives against multiple cancer cell lines. The results demonstrated that modifications on the triazine ring significantly influenced biological activity.

Study 2: Structure-Activity Relationship (SAR)

Research focused on the SAR of pyrrolo[2,1-f][1,2,4]triazine derivatives revealed that specific substituents enhance anticancer properties. For instance:

  • Substituent Effects : Compounds with electron-withdrawing groups exhibited higher cytotoxicity compared to those with electron-donating groups.

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